N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide
説明
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of drugs known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), which has been identified as a potential target for the treatment of various neuropsychiatric disorders.
作用機序
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide acts as a PAM of mGluR2, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding leads to a conformational change in the receptor, which enhances its ability to inhibit the release of neurotransmitters, such as dopamine, in response to glutamate stimulation.
Biochemical and Physiological Effects:
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in the release of dopamine and other neurotransmitters in response to glutamate stimulation, as well as an increase in the activity of GABAergic neurons in the brain. These effects are thought to underlie the potential therapeutic benefits of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide in neuropsychiatric disorders.
実験室実験の利点と制限
One of the main advantages of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide is its specificity for mGluR2, which means that it has minimal off-target effects. This makes it a valuable tool for studying the role of mGluR2 in neuropsychiatric disorders. However, one limitation of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide is its relatively short half-life, which necessitates frequent dosing in preclinical studies.
将来の方向性
There are several potential future directions for the study of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide. One area of interest is the development of more potent and selective PAMs of mGluR2, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential role of mGluR2 in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, the development of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide as a therapeutic agent for neuropsychiatric disorders in humans is an important future direction, which will require extensive clinical testing to determine its safety and efficacy.
科学的研究の応用
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Several preclinical studies have demonstrated that N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide can enhance the activity of mGluR2, which plays a key role in regulating glutamate neurotransmission in the brain. This, in turn, can lead to a reduction in the release of dopamine and other neurotransmitters that are implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-28-19-11-8-17(14-20(19)29-2)22(12-4-3-5-13-22)15-23-21(25)16-6-9-18(10-7-16)24(26)27/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHXBLRWBSVJJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。